Cas no 85029-91-0 (4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one)

4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-(chloromethyl)-6,7-dihydroxy-
- 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone
- 4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one
- 4-(chloromethyl)-6,7-dihydroxychromen-2-one
- 4-Chloromethyl-6,7-dihydroxy-chromen-2-one
- 4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one
- Einecs 285-114-0
- VS-09666
- J-515156
- F3139-2682
- DTXSID00234080
- CS-0220211
- MXYJYDJSJKEKSN-UHFFFAOYSA-N
- BDBM50555079
- EN300-06067
- STK801785
- G22084
- Z56919138
- AKOS000116504
- 85029-91-0
- BBL030189
- SCHEMBL8702627
- CHEMBL4787755
- 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one
-
- MDL: MFCD03987203
- インチ: 1S/C10H7ClO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2
- InChIKey: MXYJYDJSJKEKSN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(O)=C(O)C=C2C(CCl)=C1
計算された属性
- せいみつぶんしりょう: 226.0032864g/mol
- どういたいしつりょう: 226.0032864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66.8Ų
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286263-1g |
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 97% | 1g |
$*** | 2023-03-30 | |
Life Chemicals | F3139-2682-1g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
Life Chemicals | F3139-2682-2.5g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
TRC | C650538-50mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-250mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 250mg |
¥1336.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-100mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 100mg |
¥747.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-2.5g |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 2.5g |
¥16130 | 2023-02-17 | |
Enamine | EN300-06067-10.0g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95.0% | 10.0g |
$950.0 | 2025-03-21 | |
Enamine | EN300-06067-10g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95% | 10g |
$950.0 | 2023-10-28 | |
Aaron | AR0051DI-500mg |
2H-1-Benzopyran-2-one,4-(chloromethyl)-6,7-dihydroxy- |
85029-91-0 | 95% | 500mg |
$284.00 | 2023-12-13 |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 関連文献
-
A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-oneに関する追加情報
Professional Introduction to 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one (CAS No. 85029-91-0)
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications and structural characteristics. This heterocyclic compound, identified by its unique Chemical Abstracts Service (CAS) number 85029-91-0, has garnered considerable attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The molecular structure of this compound encompasses a chromenone core, which is flanked by hydroxyl and chloromethyl substituents, making it a valuable scaffold for medicinal chemists.
The chromenone moiety is particularly noteworthy for its biological activities, which have been extensively studied in recent years. Chromenones are known for their antioxidant, anti-inflammatory, and antimicrobial properties, making them promising candidates for therapeutic applications. Specifically, the presence of hydroxyl groups at the 6 and 7 positions enhances the compound's reactivity and binding affinity to biological targets. This feature has been leveraged in the development of novel drugs targeting neurological disorders, cardiovascular diseases, and certain types of cancer.
In recent years, research has highlighted the potential of 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one as a precursor in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating compounds that modulate enzyme activity and cellular signaling pathways. One notable area of investigation has been its application in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The chloromethyl group serves as a reactive handle for further functionalization, allowing chemists to attach various pharmacophores that enhance drug efficacy and selectivity.
The hydroxyl substituents on the chromenone ring also contribute to the compound's versatility. They can participate in hydrogen bonding interactions with biological targets, improving binding affinity and pharmacokinetic properties. This characteristic has been exploited in designing molecules that interact with proteins involved in disease pathways. For example, researchers have utilized derivatives of this compound to develop agents that inhibit the activity of matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation and cancer metastasis.
Advances in computational chemistry have further enhanced the understanding of how 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one behaves in biological systems. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how structural modifications can optimize drug-like properties. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the efficacy of new derivatives before conducting costly experimental trials.
The synthesis of this compound involves multi-step organic reactions that highlight its synthetic utility. The chromenone core is typically prepared through condensation reactions between resorcinol derivatives and carbonyl compounds. The introduction of the chloromethyl group is achieved through nucleophilic substitution reactions, where chloromethylating agents such as chloroacetaldehyde are employed. The hydroxyl groups are often incorporated during or after the core synthesis through oxidation or hydrolysis reactions.
In industrial settings, large-scale production of 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one requires careful optimization to ensure high yield and purity. Process chemists focus on minimizing side reactions and improving reaction conditions to enhance scalability. Continuous flow chemistry has emerged as a promising technique for synthesizing this compound efficiently while maintaining environmental sustainability.
The pharmacological profile of this compound has been further explored through preclinical studies. In vitro assays have revealed its ability to inhibit certain enzymes and modulate cellular pathways relevant to human health. For instance, research has shown that derivatives of this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. These findings have prompted investigations into their potential use as chemotherapeutic agents.
The role of natural products inspired by chromenone structures cannot be overstated either. Many plants produce chromenone derivatives with similar biological activities, suggesting that these compounds have evolved over millennia to interact with biological systems effectively. Inspired by these natural products, synthetic chemists have designed analogs of 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one with enhanced potency and selectivity.
Ethical considerations also play a significant role in pharmaceutical research involving such compounds. Ensuring that synthetic pathways are environmentally friendly and that clinical trials are conducted responsibly are paramount concerns for researchers today. Sustainable practices in chemical synthesis aim to minimize waste and reduce energy consumption without compromising efficiency or safety.
The future directions for research on this compound are multifaceted. Investigating new synthetic routes could lead to more cost-effective production methods while maintaining high purity standards required for pharmaceutical applications. Additionally exploring novel derivatives may uncover additional therapeutic potentials beyond current understanding.
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